REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:10])[c:6]([CH:7]=[O:8])[cH:9]1.[CH3:11][O:12][c:13]1[cH:14][cH:15][c:16]([C:19]([CH3:20])=[O:21])[cH:17][cH:18]1.[CH3:25][CH2:26][OH:27].[ClH:24].[K+:23].[OH-:22].[OH2:28]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:10])[c:6]([CH:7]=[CH:20][C:19]([c:16]2[cH:15][cH:14][c:13]([O:12][CH3:11])[cH:18][cH:17]2)=[O:21])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Br)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(C)=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)C=Cc2cc(Br)ccc2O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |